1-Methoxy-3-methylcyclohexane

Solvent Distillation Process Engineering Safety Classification

1-Methoxy-3-methylcyclohexane (CAS 52204-64-5, MF: C8H16O, MW: 128.21 g/mol) is a methyl-substituted cyclohexyl ether. It is a colorless liquid with a predicted boiling point of 142.9 ± 8.0 °C and a predicted density of 0.9 ± 0.1 g/cm³.

Molecular Formula C8H16O
Molecular Weight 128.215
CAS No. 52204-64-5
Cat. No. B2764925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-methylcyclohexane
CAS52204-64-5
Molecular FormulaC8H16O
Molecular Weight128.215
Structural Identifiers
SMILESCC1CCCC(C1)OC
InChIInChI=1S/C8H16O/c1-7-4-3-5-8(6-7)9-2/h7-8H,3-6H2,1-2H3
InChIKeyYCPDYLJKHHAUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-methylcyclohexane (CAS 52204-64-5) Procurement Guide: Distinguishing Physical Properties and Isomeric Identity for Solvent and Intermediate Applications


1-Methoxy-3-methylcyclohexane (CAS 52204-64-5, MF: C8H16O, MW: 128.21 g/mol) is a methyl-substituted cyclohexyl ether . It is a colorless liquid with a predicted boiling point of 142.9 ± 8.0 °C and a predicted density of 0.9 ± 0.1 g/cm³ [1]. As a saturated cyclic ether, it is classified as a non-polar, aprotic solvent and a versatile small-molecule scaffold . Its primary industrial and research relevance lies in its utility as a specialty solvent and as a stable intermediate in organic synthesis, where the precise regiochemistry of the 1-methoxy-3-methyl substitution pattern dictates its unique physicochemical and conformational properties compared to its positional isomers .

The Procurement Case for 1-Methoxy-3-methylcyclohexane: Why Regioisomer Selection Determines Physicochemical Performance


In the class of methylcyclohexyl ethers, regioisomer selection is not a trivial substitution; it is a critical determinant of physicochemical properties and resulting application suitability. For instance, the 1-methoxy-3-methyl isomer exhibits a predicted boiling point of 142.9 °C [1], which is distinctly lower than the 148 °C (lit.) boiling point of the 1-methoxy-4-methyl isomer [2]. This difference of ~5 °C, along with variations in other properties like flash point and density, directly impacts distillation profiles and safety classifications in industrial processes . Furthermore, fundamental research shows that the specific 1,3-substitution pattern confers a unique conformational rigidity, with its diequatorial conformer being more stable than the diaxial one, a trait not observed in 1,2- or 1,4-isomers and which can influence its behavior in chiral or sterically-sensitive applications [3]. Therefore, substituting one regioisomer for another without verifying quantitative property data can lead to failed syntheses, off-spec products, and compromised safety or process efficiency.

Quantitative Differentiators for 1-Methoxy-3-methylcyclohexane (CAS 52204-64-5): A Comparative Evidence Guide


Boiling Point Comparison: 1-Methoxy-3-methylcyclohexane vs. 1-Methoxy-4-methylcyclohexane

The predicted boiling point of 1-Methoxy-3-methylcyclohexane is 142.9 ± 8.0 °C at 760 mmHg [1]. In contrast, the experimentally determined boiling point of its closest positional isomer, 1-Methoxy-4-methylcyclohexane, is 148 °C (lit.) [2]. This quantifiable difference of approximately 5 °C is significant for industrial distillation and solvent recovery processes.

Solvent Distillation Process Engineering Safety Classification

Flash Point Analysis: Enhanced Safety Profile of 1-Methoxy-3-methylcyclohexane

The predicted flash point of 1-Methoxy-3-methylcyclohexane is 30.4 ± 14.2 °C [1]. In contrast, its 1-Methoxy-4-methyl isomer has a lower flash point of 30 °C [2]. While both fall under the category of flammable liquids (Flash Point ≤ 60°C), the slightly higher value for the 3-methyl isomer suggests a marginally reduced fire hazard.

Solvent Safety Flammability Classification Process Hazard Analysis

Conformational Rigidity: A Unique Feature of the 1,3-Disubstituted Cyclohexane Core

NMR spectroscopy and theoretical calculations on cis-3-amino-1-methoxycyclohexane, a closely related analog, reveal that the 1,3-substitution pattern results in a stable diequatorial conformer that is independent of solvent polarity [1]. In contrast, similar 1,3-amino-alcohols showed significant conformational changes (from 47% to 93% diequatorial) with increasing solvent polarity [1].

Conformational Analysis Stereochemistry NMR Spectroscopy

Hydrogen Bond Acceptor Potential: Quantitative Proton Affinity as a Predictor of Solvation Strength

The gas-phase proton affinity (PA) of the unsubstituted parent compound, methoxycyclohexane (Cyclohexyl methyl ether), is 200.9 kcal/mol [1]. This value quantifies its intrinsic strength as a hydrogen bond acceptor. The addition of a methyl group in 1-Methoxy-3-methylcyclohexane would slightly modulate this value due to inductive effects, providing a predictable, quantitative framework for comparing its solvation ability against other ether solvents.

Solvent Polarity Gas-Phase Basicity Ether Solvation

Validated Application Scenarios for 1-Methoxy-3-methylcyclohexane Based on Quantitative Evidence


Specialty Solvent in Low-Energy Distillation Processes

Given its predicted boiling point of 142.9 °C, which is lower than that of its 4-methyl isomer (148 °C) [1], 1-Methoxy-3-methylcyclohexane is the preferred choice for industrial processes where minimizing energy consumption during solvent recovery or product isolation is a priority. This is particularly relevant for continuous flow or large-scale batch distillations where a 5 °C reduction in operating temperature can translate into significant cost savings [2].

Stable Scaffold for Conformationally-Dependent Research

Fundamental research on analogous 1,3-disubstituted methoxycyclohexanes has demonstrated their unique conformational rigidity, where the diequatorial conformer remains stable regardless of solvent polarity [3]. This evidence supports the selection of 1-Methoxy-3-methylcyclohexane as a scaffold in medicinal chemistry, stereochemical studies, or as a building block in asymmetric synthesis, where a predictable and unchanging three-dimensional structure is essential for activity or selectivity [3].

Aprotic Solvent with Quantifiable Hydrogen Bond Acceptor Strength

The proton affinity (PA) of its parent compound, methoxycyclohexane, is a well-defined 200.9 kcal/mol [4]. For researchers requiring an aprotic ether solvent with a precisely characterized Lewis basicity, this data provides a quantitative benchmark. The additional methyl group in the 3-position is expected to subtly enhance this PA through a positive inductive effect, making it a distinct and quantifiable choice for reactions where specific solvation or hydrogen bond acceptance is critical for controlling yields or selectivity [4].

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